molecular formula C12H15ClN2O B8587356 2-(2-Methyl-quinolin-4-ylamino)-ethanol

2-(2-Methyl-quinolin-4-ylamino)-ethanol

Cat. No.: B8587356
M. Wt: 238.71 g/mol
InChI Key: HWXOILWFHAQQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-quinolin-4-ylamino)-ethanol is a quinoline derivative featuring a methyl group at the 2-position of the quinoline ring and an ethanolamine (-NH-CH2CH2OH) substituent at the 4-position. This structure combines the aromatic heterocyclic framework of quinoline with a polar ethanolamine side chain, which may enhance solubility and influence biological interactions.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-[(2-methylquinolin-4-yl)amino]ethanol;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9;/h2-5,8,15H,6-7H2,1H3,(H,13,14);1H

InChI Key

HWXOILWFHAQQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCO.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Quinoline Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(2-Methyl-quinolin-4-ylamino)-ethanol 2-Me, 4-NH-CH2CH2OH C12H14N2O 202.25 Target compound; ethanolamine side chain enhances polarity
2-Methyl-4-quinolinol () 2-Me, 4-OH C10H9NO 159.19 Hydroxyl group; potential antioxidant properties
(2-Methyl-Quinolin-4-Yl)-Methanol () 2-Me, 4-CH2OH C11H11NO 173.21 Hydroxymethyl group; differs in functional group orientation
Hydroxychloroquine () 7-Cl, 4-(alkylamino-ethanol) C18H26ClN3O 335.88 Antimalarial, antirheumatic; chlorine enhances bioactivity
2-[(4-methylquinolin-2-yl)amino]ethanol () 4-Me, 2-NH-CH2CH2OH C12H14N2O 202.25 Positional isomer; aminoethanol at quinolin-2-yl
Key Observations:
  • Substituent Position: The placement of the ethanolamine group (4-position vs. 2-position) significantly alters molecular interactions. For example, 2-[(4-methylquinolin-2-yl)amino]ethanol () is a positional isomer of the target compound, which may affect binding to biological targets like enzymes or receptors.
  • Functional Groups: Replacing the ethanolamine with a hydroxymethyl () or hydroxyl group () reduces polarity and may limit water solubility. The chlorine atom in hydroxychloroquine () increases lipophilicity and electron-withdrawing effects, enhancing antimalarial efficacy .
  • Chain Length : Hydroxychloroquine derivatives feature extended alkyl chains (e.g., pentyl groups), which improve membrane permeability and prolong half-life .

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